4-Iodooctanoic acid
Description
4-Iodooctanoic acid (C₈H₁₅IO₂) is an iodinated carboxylic acid with an iodine atom substituted at the fourth carbon of the octanoic acid chain. The molecular weight is estimated at ~270 g/mol, combining the mass of the octanoic acid backbone (144 g/mol) with iodine (127 g/mol). Iodinated aliphatic acids like this compound are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as alkylating agents. Their reactivity is influenced by the electron-withdrawing iodine substituent, which enhances the acidity of the carboxylic proton compared to non-halogenated analogs.
Properties
CAS No. |
110328-09-1 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
4-iodooctanoic acid |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
IILLMHZZILJWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid. This can be achieved by reacting octanoic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Iodooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, with the use of solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted octanoic acid derivatives.
Oxidation Reactions: Products include ketones, aldehydes, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
4-Iodooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its iodine atom can be easily replaced, making it a versatile intermediate in organic synthesis.
Biology: It is used in the study of biological processes, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-iodooctanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-iodooctanoic acid with structurally or functionally related iodinated compounds, based on available
Structural and Functional Differences
- Chain Length and Substituent Position: this compound’s eight-carbon chain contrasts with shorter analogs like iodoacetic acid (two carbons) and longer derivatives like 4-oxododecanedioic acid (12 carbons). Longer chains reduce water solubility but enhance lipophilicity, impacting biological membrane permeability . Substituent position (e.g., iodine at C4 vs. C2 in iodoacetic acid) alters steric and electronic effects, influencing reactivity in nucleophilic substitutions.
- Functional Groups: Carboxylic acids (e.g., this compound, iodoacetic acid) exhibit higher acidity (pKa ~2–3) compared to ethers (4-iodoanisole) or aromatic acids (4-iodonicotinic acid, pKa ~0.86) due to resonance stabilization of the conjugate base . Aromatic iodides (e.g., 4-iodonicotinic acid) participate in electrophilic substitution, whereas aliphatic iodides undergo elimination or coupling reactions .
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